molecular formula C21H20O4 B6339638 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester CAS No. 1171923-82-2

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester

Cat. No.: B6339638
CAS No.: 1171923-82-2
M. Wt: 336.4 g/mol
InChI Key: VBTBUPKTFLXFFN-UHFFFAOYSA-N
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Description

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a methoxy group, a naphthyl group, and a benzoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester typically involves the esterification of 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid, while reduction of the ester group can produce 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzyl alcohol.

Scientific Research Applications

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid: Similar structure but lacks the ester group.

    2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzyl alcohol: Similar structure but has an alcohol group instead of an ester.

Uniqueness

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and naphthyl groups enhances its ability to participate in a variety of chemical reactions and interact with biological targets.

Properties

IUPAC Name

methyl 2-methoxy-6-(naphthalen-2-ylmethoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-23-19-9-5-8-18(20(19)21(22)24-2)14-25-13-15-10-11-16-6-3-4-7-17(16)12-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUPKTFLXFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)COCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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